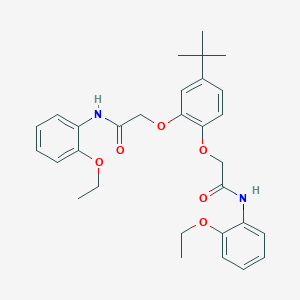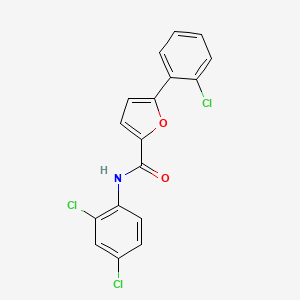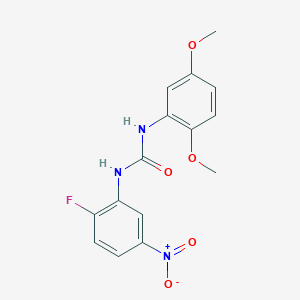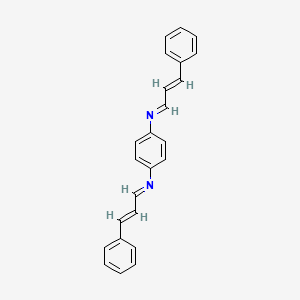
6-Hydroxy-3,5-cyclopregnan-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone is a complex organic compound with a unique structure. It belongs to a class of compounds known for their intricate polycyclic frameworks, which often exhibit interesting chemical and biological properties. This compound is characterized by its multiple fused rings and hydroxyl functional group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the polycyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography or recrystallization to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a model compound to study polycyclic structures and their reactivity.
Biology: The compound’s biological activity is of interest for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The polycyclic structure may allow the compound to interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(10-methoxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone: Similar structure with a methoxy group instead of a hydroxyl group.
(1aR,10aS)-10-hydroxy-3a,5a-dimethyltetradecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6(1H)-one: A related compound with a slightly different polycyclic framework.
Uniqueness
The uniqueness of 1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone lies in its specific polycyclic structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C21H32O2 |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
1-(8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl)ethanone |
InChI |
InChI=1S/C21H32O2/c1-12(22)15-4-5-16-14-10-18(23)21-11-13(21)6-9-20(21,3)17(14)7-8-19(15,16)2/h13-18,23H,4-11H2,1-3H3 |
Clave InChI |
UGIARLNNAPRCPF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)
![Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11954178.png)
![2-Methylthieno[3,2-e][1,3]benzothiazole](/img/structure/B11954181.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11954209.png)





